molecular formula C20H24Fe2Na4O14+4 B12085358 Collman'S reagent

Collman'S reagent

Cat. No.: B12085358
M. Wt: 692.0 g/mol
InChI Key: GNQHSDPSRBMMNX-UHFFFAOYSA-N
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Description

Collman’s reagent, also known as disodium tetracarbonylferrate, is an organometallic compound with the formula Na₂[Fe(CO)₄]. It is a colorless, oxygen-sensitive solid that is widely used in organic and organometallic chemistry. The reagent was first developed by James P. Collman in the 1970s and has since become a valuable tool for synthesizing aldehydes and ketones from alkyl halides .

Preparation Methods

Collman’s reagent is typically prepared by reducing iron pentacarbonyl (Fe(CO)₅) with sodium amalgam or sodium naphthalene in tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction proceeds as follows :

[ \text{Fe(CO)}_5 + 2 \text{Na} \rightarrow \text{Na}_2[\text{Fe(CO)}_4] + \text{CO} ]

The resulting disodium tetracarbonylferrate is often isolated as a solvate with THF or DME, which binds to the sodium cations . Industrial production methods are similar but may involve more scalable reducing agents and solvents to accommodate larger batch sizes .

Chemical Reactions Analysis

Collman’s reagent primarily undergoes nucleophilic substitution reactions with alkyl halides to form aldehydes and ketones. The general reaction mechanism involves the formation of an iron-alkyl intermediate, which is then hydrolyzed to yield the desired carbonyl compound :

[ \text{Na}_2[\text{Fe(CO)}_4] + \text{RBr} \rightarrow \text{Na}[\text{RFe(CO)}_4] + \text{NaBr} ] [ \text{Na}[\text{RFe(CO)}_4] + \text{HCl} \rightarrow \text{RCHO} + \text{Fe(CO)}_4 + \text{NaCl} ]

Common reagents used in these reactions include alkyl halides (e.g., alkyl bromides), triphenylphosphine (PPh₃), and acetic acid (CH₃COOH) . Major products formed from these reactions are aldehydes (RCHO) and ketones (RCOR’).

Mechanism of Action

The mechanism of action of Collman’s reagent involves the nucleophilic attack of the disodium tetracarbonylferrate anion on an alkyl halide, forming an iron-alkyl intermediate. This intermediate is then hydrolyzed to produce the corresponding aldehyde or ketone . The molecular targets of Collman’s reagent are primarily alkyl halides, and the key pathway involved is the nucleophilic substitution reaction .

Properties

IUPAC Name

tetrasodium;carbon monoxide;1,4-dioxane;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H8O2.8CO.2Fe.4Na/c3*1-2-6-4-3-5-1;8*1-2;;;;;;/h3*1-4H2;;;;;;;;;;;;;;/q;;;;;;;;;;;;;4*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQHSDPSRBMMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1COCCO1.C1COCCO1.C1COCCO1.[Na+].[Na+].[Na+].[Na+].[Fe].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Fe2Na4O14+4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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